N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a benzothiadiazole core substituted with a cyclopropyl group and an ethyl linker terminating in an acetamide moiety. The acetamide branch includes a 3-(trifluoromethyl)phenyl group, a structural motif known to enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S/c21-20(22,23)15-5-3-4-14(12-15)13-19(27)24-10-11-25-17-6-1-2-7-18(17)26(16-8-9-16)30(25,28)29/h1-7,12,16H,8-11,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWKJNKCRYAVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound notable for its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features several significant structural elements:
- Benzamide Core : The backbone of the molecule.
- Trifluoromethyl Group : Known for enhancing lipophilicity and biological activity.
- Cyclopropyl Moiety : Contributes to the compound's unique reactivity and potential interactions.
The molecular formula is with a molecular weight of approximately 439.5 g/mol.
Synthesis
The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions to ensure high yields and purity. The general synthetic route may include:
- Formation of the benzothiadiazole unit.
- Introduction of the cyclopropyl group.
- Coupling with the trifluoromethyl phenyl acetamide moiety.
Biological Activity
Preliminary studies indicate that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide exhibits promising biological activities:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in various disease processes.
- Anti-inflammatory Properties : Compounds containing the benzothiadiazole moiety have been associated with anti-inflammatory effects.
- Anticancer Activity : Initial findings suggest potential anticancer mechanisms, warranting further investigation into its efficacy against different cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds. Here are notable findings:
These studies underline the importance of structural modifications in enhancing biological activity and therapeutic potential.
The precise mechanisms through which N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide exerts its biological effects are still under investigation. Potential mechanisms include:
- Receptor Modulation : Interaction with specific cellular receptors leading to altered signaling pathways.
- Enzyme Inhibition : Competitive or non-competitive inhibition of key enzymes involved in metabolic pathways.
Future Directions
Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future studies include:
- In vitro and In vivo Testing : Assessing efficacy in various disease models.
- Mechanistic Studies : Understanding how structural features influence biological activity.
- Toxicity Assessments : Evaluating safety profiles for potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key structural variations among similar compounds include:
Heterocyclic Core :
- The target compound uses a 1,3-benzothiadiazole core, whereas analogs like those in employ a benzothiazole scaffold. Benzothiazoles lack the fused dioxo-sulfur ring system, reducing electron-withdrawing effects .
- Benzimidazole-based analogs (e.g., W1 in ) replace the sulfur atoms with nitrogen, altering hydrogen-bonding capabilities .
Substituents :
- The cyclopropyl group on the benzothiadiazole is unique compared to methoxy or phenyl substituents in patent compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) . Cyclopropane’s ring strain may influence conformational stability.
- The trifluoromethyl group at the phenyl ring’s meta-position is conserved across multiple analogs (e.g., ), enhancing hydrophobicity and resistance to oxidative metabolism .
Linker and Acetamide Branch :
- The ethyl linker in the target compound contrasts with thioether or methylene linkers in benzimidazole derivatives (e.g., ), affecting flexibility and target binding .
Pharmacological and Physicochemical Properties
- Activity Insights: Benzimidazole-thioacetamides (e.g., W1) demonstrate broad-spectrum antimicrobial activity, attributed to their ability to disrupt bacterial membrane integrity . The target compound’s benzothiadiazole core may confer distinct target selectivity, possibly toward kinases or proteases. The cyclopropyl group in the target compound could modulate steric interactions in enzyme active sites .
Physicochemical Properties :
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction intermediates be optimized?
The synthesis of structurally related acetamides typically involves multi-step protocols. For example, substituted benzothiadiazole precursors can be synthesized via cyclization reactions using 2-amino-substituted phenol derivatives or N-protected glycine analogs. Key steps include:
- Cyclopropane ring formation : Cyclopropyl groups are introduced via [2+1] cycloaddition or alkylation reactions under controlled conditions (e.g., using trimethylsulfoxonium iodide) .
- Acetamide coupling : The final acetamide linkage is formed via nucleophilic acyl substitution, often employing carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base .
- Intermediate purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/acetone mixtures) is critical for isolating high-purity intermediates .
Q. How should researchers characterize the molecular structure and confirm synthetic success?
- Spectroscopic analysis : Use - and -NMR to verify proton environments (e.g., cyclopropane CH, trifluoromethyl signals) and carbonyl/amide resonances .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and non-covalent interactions (e.g., hydrogen bonding between amide NH and benzothiadiazole oxygen) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What in vitro assays are appropriate for initial biological screening?
- Receptor binding assays : Screen for β-adrenoceptor (β-AR) agonist activity using cAMP accumulation assays in HEK-293 cells transfected with β-AR .
- Enzyme inhibition studies : Test against cyclooxygenase (COX) or phosphodiesterase isoforms due to structural similarities with anti-inflammatory acetamides .
- Cytotoxicity profiling : Use MTT assays in hepatic (HepG2) and renal (HEK-293) cell lines to assess preliminary safety .
Advanced Research Questions
Q. How can computational docking (e.g., Glide) predict binding modes to biological targets?
The Glide docking algorithm combines systematic conformational sampling with OPLS-AA force field optimization to predict ligand-receptor interactions:
- Protein preparation : Retrieve β-AR crystal structures (PDB: 2RH1), optimize protonation states, and generate grids around the orthosteric binding site .
- Ligand flexibility : Account for rotatable bonds in the cyclopropane-ethyl linker and trifluoromethylphenyl group.
- Scoring function : Use GlideScore (empirical + force-field terms) to rank poses. Validation via redocking known agonists (e.g., salmeterol) ensures <1 Å RMSD accuracy .
Q. How should researchers address contradictions in pharmacological data (e.g., efficacy vs. toxicity)?
- Dose-response refinement : Re-evaluate IC/EC values across broader concentration ranges (e.g., 1 nM–100 µM) to identify off-target effects .
- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies between in vitro and in vivo results .
- Species-specific profiling : Compare activity in human vs. rodent receptors to validate translational relevance .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Solvent selection : Replace dichloromethane with THF or DMF to improve solubility of hydrophobic intermediates .
- Catalyst screening : Test Pd/C or Ni catalysts for cyclopropane ring formation to reduce side reactions .
- Flow chemistry : Continuous flow systems enhance mixing and heat transfer during exothermic steps (e.g., acyl chloride formation) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Core modifications : Replace the cyclopropane group with spirocyclic or bicyclic moieties to modulate steric bulk and β-AR selectivity .
- Electron-withdrawing groups : Introduce nitro or sulfonamide substituents on the benzothiadiazole ring to enhance metabolic stability .
- Trifluoromethyl positioning : Compare meta- vs. para-substituted phenyl analogs to optimize receptor binding kinetics .
Methodological Considerations
Q. What analytical techniques resolve data inconsistencies in crystallographic studies?
Q. How should researchers validate docking predictions with experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
